molecular formula C7H16N4 B12582122 1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) CAS No. 266357-70-4

1,3,5,8-Tetraazaspiro[5.5]undecane(9CI)

Cat. No.: B12582122
CAS No.: 266357-70-4
M. Wt: 156.23 g/mol
InChI Key: WJMPYOFVECIHPU-UHFFFAOYSA-N
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Description

1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) is a chemical compound with the molecular formula C7H16N4 and a molar mass of 156.23 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide. The reaction conditions often include the use of a base to facilitate the cyclization process. The specific details of the reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The industrial production process also emphasizes the importance of safety and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane: The parent compound of the series, characterized by a similar spiro linkage but without the nitrogen atoms.

    1,3-Dioxane: A related compound with oxygen atoms in the ring structure.

    1,3-Dithiane: A compound with sulfur atoms in the ring structure.

Uniqueness

1,3,5,8-Tetraazaspiro[5.5]undecane(9CI) is unique due to the presence of nitrogen atoms in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine .

Properties

CAS No.

266357-70-4

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

1,3,5,8-tetrazaspiro[5.5]undecane

InChI

InChI=1S/C7H16N4/c1-2-7(4-8-3-1)10-5-9-6-11-7/h8-11H,1-6H2

InChI Key

WJMPYOFVECIHPU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)NCNCN2

Origin of Product

United States

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